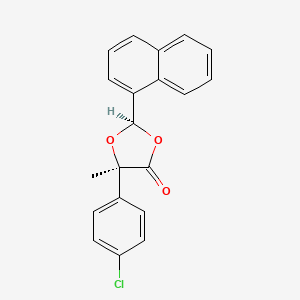
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound that features a dioxolane ring substituted with a chlorophenyl group, a methyl group, and a naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with a carbonyl compound under acidic conditions.
Substitution Reactions: Introduction of the chlorophenyl, methyl, and naphthyl groups can be carried out through various substitution reactions, often using reagents such as chlorinating agents, alkylating agents, and naphthyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl and naphthyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the production of advanced materials or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(phenyl)-1,3-dioxolan-4-one: Similar structure but with a phenyl group instead of a naphthyl group.
(2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-2-yl)-1,3-dioxolan-4-one: Similar structure but with the naphthyl group in a different position.
Uniqueness
The unique combination of substituents in (2R,5R)-5-(4-Chlorophenyl)-5-methyl-2-(naphthalen-1-yl)-1,3-dioxolan-4-one may confer specific chemical properties and biological activities that distinguish it from similar compounds. This could include differences in reactivity, stability, and interactions with biological targets.
Propiedades
Número CAS |
887304-92-9 |
|---|---|
Fórmula molecular |
C20H15ClO3 |
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
(2R,5R)-5-(4-chlorophenyl)-5-methyl-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C20H15ClO3/c1-20(14-9-11-15(21)12-10-14)19(22)23-18(24-20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12,18H,1H3/t18-,20+/m0/s1 |
Clave InChI |
XUYDCLDIIMVFPI-AZUAARDMSA-N |
SMILES isomérico |
C[C@]1(C(=O)O[C@@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)

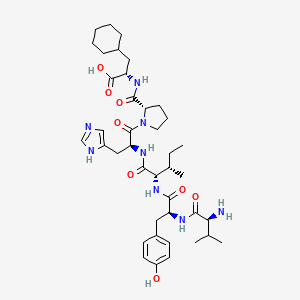
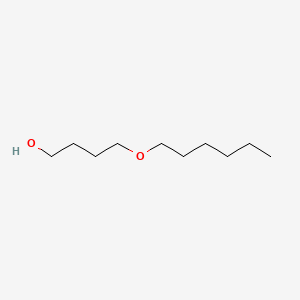
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)

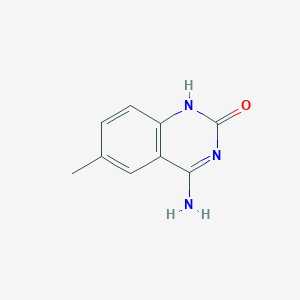
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)
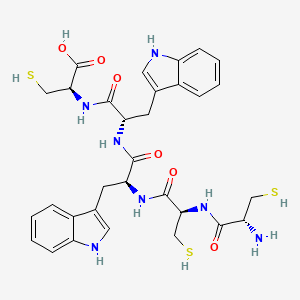
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
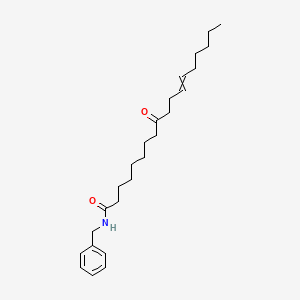
![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
